molecular formula C11H12N2O3 B2567677 4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one CAS No. 1154545-45-5

4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one

Cat. No.: B2567677
CAS No.: 1154545-45-5
M. Wt: 220.228
InChI Key: ZZDHCEXXZIGLPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to known anticancer agents.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

While the specific mechanism of action for “4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one” is not mentioned, related compounds have shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells .

Future Directions

The 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles, which include “4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one”, may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction of the carbonyl group in the pyrrolidinone ring can yield the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

    4-Amino-1-(1,3-benzodioxol-5-yl)-2-pyrrolidinone: Similar structure but different substitution pattern.

    1-(1,3-Benzodioxol-5-yl)-2-pyrrolidinone: Lacks the amino group, resulting in different chemical properties.

Uniqueness: 4-Amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one is unique due to the presence of both the benzodioxole and pyrrolidinone moieties, which confer distinct chemical reactivity and biological activity .

Properties

IUPAC Name

4-amino-1-(1,3-benzodioxol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c12-7-3-11(14)13(5-7)8-1-2-9-10(4-8)16-6-15-9/h1-2,4,7H,3,5-6,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZDHCEXXZIGLPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC3=C(C=C2)OCO3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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